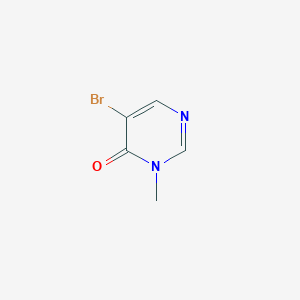![molecular formula C7H4BrNO B1268614 3-Bromofuro[2,3-b]pyridine CAS No. 92404-58-5](/img/structure/B1268614.png)
3-Bromofuro[2,3-b]pyridine
概要
説明
3-Bromofuro[2,3-b]pyridine is an important heterocyclic aromatic compound used in a variety of scientific research applications. It is a five-membered ring system composed of nitrogen, carbon, and bromine atoms. This compound is used as a synthetic intermediate for a variety of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and in the synthesis of other heterocyclic aromatic compounds.
科学的研究の応用
Chemical Reactions and Derivatives
3-Bromofuro[2,3-b]pyridine has been explored in various chemical reactions. For instance, it undergoes bromination to form 2,3-dibromo derivatives, and nitration yields 2-nitro-3-bromo compounds. Additionally, its N-oxides can react with trimethylsilyl cyanide to produce α-cyanopyridine compounds. Chlorination and acetoxylation reactions of these N-oxides also lead to various chloro- and acetoxypyridine derivatives (Yamaguchi et al., 1998).
Halogenation Studies
Studies on the direct halogenation of thieno[2,3-b]pyridine have shown that it can be converted into its 3-chloro, 3-bromo, and 3-iodo derivatives. These reactions involve using elemental halogen, silver sulfate, and sulfuric acid, which also result in various transformation products of halothienopyridines (Klemm et al., 1974).
Synthesis Techniques
The compound has been employed in the synthesis of 3-Arylthieno[2,3-b]pyridines through a four-step sequence from 2-bromopyridines. The key step in this process is an iodine-mediated 5-endo cyclization, which showcases its potential in facilitating complex organic syntheses (Kobayashi et al., 2009).
作用機序
Target of Action
3-Bromofuro[2,3-b]pyridine is primarily used as a starting material for the synthesis of polyheterocycles . The specific targets of this compound can vary depending on the final structure of the synthesized polyheterocycle .
Biochemical Pathways
It’s known that the compound is used in the synthesis of polyheterocycles , which can interact with various biochemical pathways depending on their specific structures and targets.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Bromofuro[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as a starting material for the synthesis of polyheterocycles. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, this compound can act as a hydrogen bond acceptor, enabling additional protein-ligand interactions. This interaction is crucial in drug design and synthesis, where the compound’s ability to form stable complexes with target proteins can enhance the efficacy of therapeutic agents .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound has been observed to impact gene expression by binding to specific DNA sequences, thereby regulating the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to alterations in metabolic pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to oxidizing agents can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing the activity of certain enzymes and promoting cellular growth . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the oxidation of the furo[2,3-b]pyridine motif by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further reactions, such as conjugation with glutathione, resulting in the formation of stable metabolites . The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells . These interactions are crucial for the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For example, nuclear localization of this compound can enhance its ability to regulate gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
3-bromofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTWYZRYGSLFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348911 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92404-58-5 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

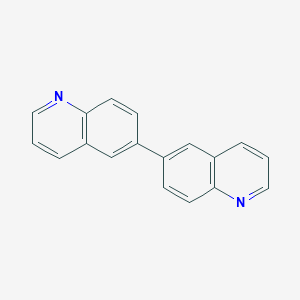
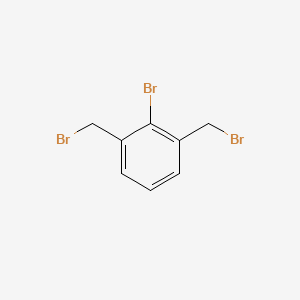

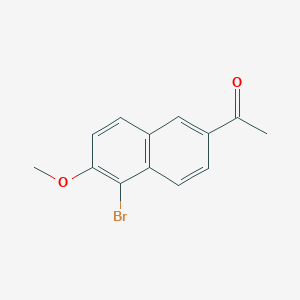
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
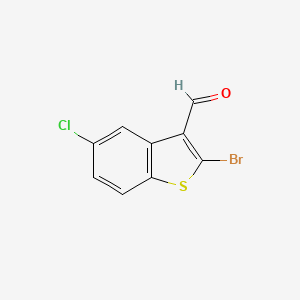
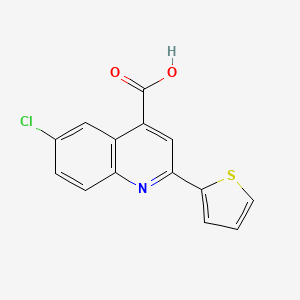
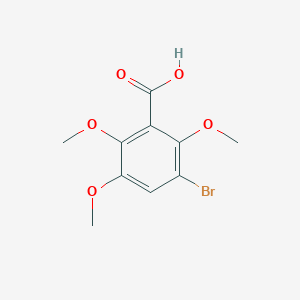
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

